Product packaging for Amino[4-(pentyloxy)phenyl]acetic acid(Cat. No.:CAS No. 500695-52-3)

Amino[4-(pentyloxy)phenyl]acetic acid

Cat. No.: B3042090
CAS No.: 500695-52-3
M. Wt: 237.29 g/mol
InChI Key: FSQMLVRYEBEDNM-UHFFFAOYSA-N
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Description

Contextualization within Substituted Phenylacetic Acid Derivatives and Amino Acid Analogues

Amino[4-(pentyloxy)phenyl]acetic acid is situated at the intersection of two significant classes of chemical compounds: substituted phenylacetic acid derivatives and amino acid analogues. The phenylacetic acid framework is a versatile structural motif found in numerous biologically active compounds. mdpi.com Derivatives of phenylacetic acid are investigated for a wide range of applications, from pharmaceuticals to plant science. For instance, well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and ibuprofen (B1674241) contain a phenylacetic acid core. mdpi.com In the realm of botany, phenylacetic acid (PAA) itself is recognized as a natural plant hormone of the auxin class. nih.gov

Simultaneously, the presence of an amino group on the alpha-carbon (the carbon atom adjacent to the carboxyl group) classifies this compound as an amino acid analogue, specifically a derivative of phenylglycine. It is considered a non-proteinogenic amino acid (NPAA), meaning it is not one of the 22 amino acids naturally encoded by the genetic code for protein synthesis. wikipedia.orgnih.gov NPAAs are of immense interest in modern drug discovery and chemical biology. nih.gov Their incorporation into peptides can fundamentally alter properties such as stability, potency, and bioavailability, making them a powerful tool for developing novel therapeutics. nih.gov The "4-(pentyloxy)phenyl" portion of the molecule indicates a specific substitution pattern on the aromatic ring that influences the compound's lipophilicity and potential interactions with biological targets.

Table 1: Structural Comparison of Related Compounds

Compound Name Core Structure Key Substituents Classification
Phenylalanine Amino Acid Benzyl (B1604629) group Proteinogenic Amino Acid
Phenylacetic Acid Phenylacetic Acid None Plant Auxin, Chemical Precursor
4-Aminophenylacetic acid Phenylacetic Acid Amino group at position 4 Phenylacetic Acid Derivative
This compound Phenylacetic Acid Amino group at α-carbon, Pentyloxy group at position 4 Non-Proteinogenic Amino Acid Analogue

Historical Perspectives on Related Aromatic Amino Acid Derivatives and Their Research Significance

The study of compounds related to this compound has a rich history. Research into phenylacetic acid in plants was particularly active in the 1980s, where its widespread presence and biological activity were established. nih.gov Though interest waned in favor of the more prominent auxin, indole-3-acetic acid (IAA), recent research has revived investigations into PAA's metabolism and signaling pathways. nih.gov The broader history of phenylacetic acid derivatives is intertwined with the development of modern medicine, as exemplified by their use in major pharmaceutical products. mdpi.comgoogle.com

The historical development of amino acid research is even more profound. Initially identified as the fundamental building blocks of proteins, the study of the 20-22 standard amino acids laid the groundwork for biochemistry and molecular biology. The exploration of non-proteinogenic amino acids (NPAAs) represents a more recent frontier. These compounds, while not part of the primary genetic code, play diverse roles in nature as metabolic intermediates, signaling molecules, and components of toxins or antibiotics. wikipedia.orgmdpi.com The deliberate synthesis of novel NPAAs began as chemists and pharmacologists recognized their potential to create peptide-based drugs with improved therapeutic properties. nih.gov This field has grown substantially, with thousands of NPAAs now synthesized for various research purposes. nih.gov Furthermore, the discovery of both proteinogenic and non-proteinogenic amino acids in meteorites has fueled hypotheses about the prebiotic origins of life on Earth. nih.gov

Table 2: General Characteristics of Parent Compound Classes

Compound Class Key Features Historical & Research Significance
Substituted Phenylacetic Acids Aromatic ring attached to an acetic acid moiety; properties are modified by various ring substituents. Long history of use as anti-inflammatory drugs (e.g., diclofenac), plant growth regulators, and versatile intermediates in organic synthesis. mdpi.comnih.gov
Amino Acid Analogues (NPAAs) Structure similar to proteinogenic amino acids but not genetically encoded; includes modifications to the backbone or side chain. Essential tools in drug discovery for improving peptide stability and potency; used to probe enzyme mechanisms and protein structure; some are natural products with antibiotic or other bioactive properties. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO3 B3042090 Amino[4-(pentyloxy)phenyl]acetic acid CAS No. 500695-52-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-pentoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-3-4-9-17-11-7-5-10(6-8-11)12(14)13(15)16/h5-8,12H,2-4,9,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQMLVRYEBEDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Amino 4 Pentyloxy Phenyl Acetic Acid and Its Precursors

Strategic Design of Synthetic Routes

A critical first step in the synthesis of a target molecule is the development of a logical and efficient synthetic plan. This is often achieved through retrosynthetic analysis, which involves deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com

Retrosynthetic Analysis of the Amino[4-(pentyloxy)phenyl]acetic Acid Scaffold

The retrosynthetic analysis of this compound reveals several potential disconnection points. The primary disconnections are at the C-N bond of the α-amino group and the C-O bond of the pentyloxy ether.

A logical retrosynthetic pathway for this compound is outlined below:

Disconnection 1 (C-N bond): The α-amino group can be introduced late in the synthesis. This disconnection points to a precursor such as an α-halo- or α-keto-4-(pentyloxy)phenylacetic acid derivative. This strategy is advantageous as it allows for the late-stage introduction of the chiral center.

Disconnection 2 (C-C bond): The bond between the phenyl ring and the acetic acid moiety can be disconnected. This leads back to a 4-(pentyloxy)phenyl halide and a two-carbon synthon for the acetic acid group.

Disconnection 3 (C-O bond): The ether linkage can be disconnected, leading to 4-hydroxyphenylacetic acid or a derivative and a pentyl halide. This is a common and reliable method for ether synthesis.

Based on this analysis, a forward synthesis would likely involve the preparation of a 4-(pentyloxy)phenyl intermediate, followed by the construction of the acetic acid side chain and subsequent introduction of the amino group.

Precursor Synthesis and Functionalization

The successful synthesis of this compound relies on the efficient preparation of key precursors. This section details the synthesis and functionalization of these essential intermediates.

Synthesis of 4-(Pentyloxy)benzaldehyde (B1580920) Intermediates

A key intermediate in the synthesis of the target molecule is 4-(pentyloxy)benzaldehyde. This compound can be readily prepared via the Williamson ether synthesis from 4-hydroxybenzaldehyde (B117250) and a suitable pentyl halide.

A typical procedure involves the reaction of 4-hydroxybenzaldehyde with 1-bromopentane (B41390) in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone. The reaction is generally heated to ensure completion. chemicalbook.com

ReactantsReagentsSolventConditionsYield
4-Hydroxybenzaldehyde, 1-BromopentanePotassium CarbonateAcetone60-70 °C, 24 h95.3% chemicalbook.com

The resulting 4-(pentyloxy)benzaldehyde can then be carried forward to the next synthetic steps.

Preparation of 4-(Pentyloxy)phenylacetic Acid Derivatives

With 4-(pentyloxy)benzaldehyde in hand, the next step is the construction of the phenylacetic acid side chain. Several methods can be employed to achieve this transformation. One common approach is through a Strecker-type synthesis, which can also introduce the amino group simultaneously, or through intermediates like mandelic acid derivatives.

Alternatively, a multi-step process can be utilized. For example, the aldehyde can be converted to the corresponding alcohol via reduction, followed by conversion to a halide and subsequent cyanation and hydrolysis to yield the phenylacetic acid.

Another approach involves the direct conversion of a substituted benzene (B151609) to a phenylacetic acid derivative. For instance, Friedel-Crafts acylation of an appropriately substituted benzene ring followed by rearrangement and hydrolysis can yield the desired phenylacetic acid.

Introduction of the Amino Group via Amination Reactions

The introduction of the amino group at the α-position of the carboxylic acid is a critical step. Several established methods for the synthesis of α-amino acids can be applied here. libretexts.orglibretexts.org

Amination of α-Halo Acids: One of the oldest methods involves the α-bromination of a carboxylic acid using reagents like bromine and phosphorus tribromide (Hell-Volhard-Zelinskii reaction), followed by nucleophilic substitution with ammonia (B1221849). libretexts.org

Reductive Amination of α-Keto Acids: This method involves the reaction of an α-keto acid with ammonia to form an imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) to yield the α-amino acid. libretexts.orgresearchgate.net

Strecker Synthesis: This is a three-component reaction involving an aldehyde (such as 4-(pentyloxy)benzaldehyde), ammonia, and cyanide. The resulting α-aminonitrile can then be hydrolyzed to the desired α-amino acid. libretexts.org

Gabriel Synthesis: A variation of the amination of α-halo acids, this method uses potassium phthalimide (B116566) as the nitrogen source, which can provide a cleaner reaction and avoid over-alkylation of the amine. libretexts.org

Amination MethodKey PrecursorKey Reagents
Amination of α-Halo Acidα-Bromo-[4-(pentyloxy)phenyl]acetic acidAmmonia
Reductive Amination2-Oxo-2-(4-(pentyloxy)phenyl)acetic acidAmmonia, Sodium Borohydride
Strecker Synthesis4-(Pentyloxy)benzaldehydeAmmonia, Cyanide
Gabriel Synthesisα-Bromo-[4-(pentyloxy)phenyl]acetic acidPotassium Phthalimide

Stereoselective Synthesis Approaches

For many applications, it is crucial to obtain the amino acid as a single enantiomer. The synthesis of α-amino acids from achiral precursors typically results in a racemic mixture. libretexts.org Therefore, stereoselective synthetic methods are highly desirable.

Several strategies can be employed to achieve stereoselectivity:

Chiral Resolution: The racemic mixture of the final amino acid or a precursor can be resolved into its individual enantiomers using a chiral resolving agent. libretexts.org

Asymmetric Hydrogenation: An enamide precursor can be asymmetrically hydrogenated using a chiral catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand, to produce one enantiomer in excess. libretexts.org

Asymmetric Strecker Reaction: The use of a chiral amine or a chiral catalyst in the Strecker synthesis can induce asymmetry and lead to the formation of an enantiomerically enriched α-aminonitrile. nih.gov

Enzymatic Methods: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers.

Photoredox Catalysis: Recent advances have demonstrated the use of visible light photoredox catalysis for the stereoselective synthesis of unnatural α-amino acids from readily available carboxylic acids. rsc.orgchemrxiv.org

The choice of method will depend on factors such as the desired enantiomeric purity, the scalability of the process, and the availability of chiral starting materials or catalysts.

Chiral Auxiliaries and Asymmetric Catalysis in this compound Synthesis

The asymmetric synthesis of α-amino acids like this compound is predominantly achieved through methods that establish the chiral center in a controlled manner. Two of the most powerful strategies in this regard are the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of this compound, a common approach involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent.

One well-established method utilizes pseudoephedrine as a chiral auxiliary. wikipedia.org In a hypothetical synthesis, pseudoephedrine would first be acylated with glyoxylic acid and then converted to the corresponding glycinamide. Deprotonation of this amide with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a chiral enolate. This enolate can then be alkylated with a suitable electrophile, such as 4-(pentyloxy)benzyl bromide, which would be prepared from 4-(pentyloxy)benzaldehyde. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent acidic or basic hydrolysis cleaves the auxiliary, yielding the target amino acid with high enantiomeric purity. wikipedia.org

Another prominent class of auxiliaries includes those derived from amino acids themselves, such as (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, which can be used in nickel(II) complexes of glycine Schiff bases. researchgate.net Alkylation of these complexes proceeds with high diastereoselectivity. researchgate.net The choice of auxiliary and reaction conditions is critical for maximizing the diastereomeric excess (d.e.).

Table 1: Comparison of Chiral Auxiliary-Based Approaches for α-Amino Acid Synthesis

Chiral Auxiliary Strategy Key Features Typical Diastereomeric Excess (d.e.) Reference
Evans' Oxazolidinones Forms a chiral imide; alkylation of the corresponding enolate. >95% wikipedia.org
Pseudoephedrine Amides Readily available auxiliary; directs alkylation via a rigid chelated intermediate. 85-98% wikipedia.org
Schöllkopf Bis-Lactim Ethers Utilizes a chiral template derived from valine and glycine. >90% rsc.org
N-Sulfinyl Imines The chiral-at-sulfur N-sulfinyl group acts as an effective auxiliary. >95% nih.gov

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries. researchgate.net In this approach, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, several catalytic strategies could be employed.

One such strategy is catalytic asymmetric phase-transfer catalysis. This method often involves the alkylation of a glycine Schiff base (derived from glycine and a benzophenone (B1666685) derivative) using a chiral phase-transfer catalyst, such as a derivative of a cinchona alkaloid. nih.gov The reaction would involve the glycine Schiff base as the nucleophile and 4-(pentyloxy)benzyl bromide as the electrophile. The chiral catalyst forms a chiral ion pair with the enolate of the Schiff base, which then reacts enantioselectively with the electrophile.

Another powerful method is the transition-metal-catalyzed asymmetric addition to imines. For instance, a precursor imine, generated from 4-(pentyloxy)benzaldehyde and an amine, could undergo an asymmetric Strecker reaction. masterorganicchemistry.com This involves the addition of a cyanide source (e.g., trimethylsilyl (B98337) cyanide) catalyzed by a chiral metal complex (e.g., based on titanium or aluminum). The resulting α-aminonitrile is then hydrolyzed to the desired amino acid. masterorganicchemistry.com Alternatively, direct catalytic asymmetric alkynylation of an α-imino ester, catalyzed by a chiral copper(I) complex, could produce a β,γ-alkynyl α-amino acid derivative, which can be further functionalized. nih.gov

Table 2: Overview of Asymmetric Catalysis Methods for α-Amino Acid Synthesis

Catalytic Method Catalyst Type Precursors Key Advantages Reference
Asymmetric Strecker Reaction Chiral Lewis Acid (e.g., Ti-salen) Aldehyde, Amine, Cyanide Source Broad substrate scope; high enantioselectivity. masterorganicchemistry.com
Phase-Transfer Catalysis Chiral Quaternary Ammonium (B1175870) Salts Glycine Schiff Base, Alkyl Halide Operational simplicity; mild conditions. nih.gov
Asymmetric Hydrogenation Chiral Rhodium or Ruthenium Complexes α-Enamido Esters High turnover numbers; excellent enantioselectivity. organic-chemistry.org
Copper-Catalyzed Alkynylation Chiral Cu(I)-phosphine Complexes α-Imino Ester, Terminal Alkyne Access to functionalized amino acids. nih.gov

Isolation and Purification Techniques for Synthetic Intermediates and the Target Compound

The successful synthesis of this compound relies heavily on effective isolation and purification techniques at each stage of the process, from the starting materials and intermediates to the final enantiomerically pure product.

Purification of Precursors and Intermediates

Precursors such as 4-(pentyloxy)benzaldehyde and intermediates like 4-(pentyloxy)benzyl bromide or the corresponding α-aminonitrile are typically neutral organic compounds. Their purification can be achieved using standard laboratory techniques.

Crystallization: This is a primary method for purifying solid intermediates. For example, 4-nitrophenylacetic acid, a potential precursor to an amino-phenylacetic acid derivative, is often purified by recrystallization from solvents like aqueous ethanol (B145695) or glacial acetic acid. google.comorgsyn.org A similar approach would be applicable to the intermediates in the synthesis of the target compound.

Chromatography: Column chromatography using silica (B1680970) gel is a versatile technique for separating intermediates from reaction byproducts based on polarity.

Distillation: Liquid precursors or intermediates with sufficient thermal stability can be purified by vacuum distillation. youtube.com

Extraction: Liquid-liquid extraction is used to separate the desired compound from impurities by partitioning it between two immiscible solvents. google.com For instance, after a reaction, the product can be extracted into an organic solvent, washed with aqueous solutions to remove salts and water-soluble impurities, and then isolated by evaporating the solvent. google.com

Isolation and Purification of the Final Amino Acid

Amino acids present unique purification challenges due to their amphoteric nature, existing as zwitterions at their isoelectric point (pI). diaion.com This property, however, can be exploited for purification.

Isoelectric Precipitation: One of the most common methods for isolating α-amino acids is precipitation at their isoelectric point. After hydrolysis of the synthetic precursor (e.g., an amide, ester, or nitrile), the reaction mixture is carefully neutralized. By adjusting the pH of the aqueous solution to the pI of this compound, its solubility is minimized, causing it to precipitate out of the solution while more soluble impurities remain. diaion.com The solid product can then be collected by filtration. orgsyn.org

Recrystallization: The crude amino acid obtained after precipitation can be further purified by recrystallization from a suitable solvent system, often a mixture of water and a miscible organic solvent like ethanol or acetone. google.com

Ion-Exchange Chromatography: This is a powerful technique for separating amino acids from charged impurities or from other amino acids. researchgate.net The crude product can be loaded onto a cation-exchange resin, washed to remove anionic and neutral impurities, and then eluted by changing the pH or ionic strength of the eluent. diaion.com Conversely, an anion-exchange resin can also be used.

Enantioselective Separation: If the synthesis results in a racemic or enantiomerically enriched mixture, separation of the enantiomers might be necessary. Techniques like enantioselective liquid-liquid extraction using chiral extractants (e.g., BINAP-metal complexes) have been developed for related compounds like amino-(4-nitro-phenyl)-acetic acid and could be adapted. nih.gov Another approach involves derivatization with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Table 3: Summary of Purification Techniques

Technique Stage of Application Principle of Separation Target Molecules Reference
Crystallization Intermediates & Final Product Differential solubility Solid organic compounds, crude amino acids google.comgoogle.com
Column Chromatography Intermediates Differential adsorption on a stationary phase Neutral organic compounds nih.gov
Isoelectric Precipitation Final Product Isolation Minimum solubility at the isoelectric point Amino acids orgsyn.orgdiaion.com
Ion-Exchange Chromatography Final Product Purification Reversible binding to a charged resin Amino acids and other charged molecules researchgate.net
Enantioselective Extraction Final Product (Enantiomer Separation) Chiral recognition and differential partitioning Enantiomers of amino acids nih.gov

Chemical Reactivity and Derivatization Studies of Amino 4 Pentyloxy Phenyl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, allowing for the formation of esters and amides, or its removal through decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid functionality of amino[4-(pentyloxy)phenyl]acetic acid can readily undergo esterification and amidation reactions, which are fundamental transformations for creating a wide array of derivatives.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. For a compound like this compound, protection of the amino group may be necessary to prevent unwanted side reactions, such as self-condensation or reaction with the acid catalyst.

Commonly, the amino group is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. The protected amino acid can then be esterified under standard conditions. For example, reacting the N-protected amino acid with an alcohol (e.g., methanol, ethanol) in the presence of a catalyst like sulfuric acid or thionyl chloride would yield the corresponding ester. Subsequent deprotection of the amino group would then provide the amino ester derivative.

Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. These reactions are of paramount importance in peptide synthesis. Similar to esterification, the amino group of this compound typically requires protection. The carboxylic acid is usually activated to facilitate the reaction with the incoming amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization.

A study on the synthesis of derivatives of 4-aminophenylacetic acid demonstrated the conversion of the carboxylic acid to an acid chloride using thionyl chloride, which then readily reacts with various nucleophiles, including amines, to form amides. researchgate.net This approach could be analogously applied to the N-protected form of this compound.

Table 1: Representative Esterification and Amidation Reactions of Phenylacetic Acid Analogs
Starting MaterialReagentsProductYield (%)Reference
Phenylacetic acidp-cresol, Al³⁺-montmorillonite nanoclayp-Cresyl phenyl acetate~58% nih.gov
4-Aminophenylacetic acidPhthalic anhydride (B1165640), then thionyl chloride, then an amineN-substituted 2-(4-(1,3-dioxoisoindolin-2-yl)phenyl)acetamideNot specified researchgate.net
N-Boc-phenylalanineBenzyl (B1604629) bromide, Cs₂CO₃, DMFN-Boc-phenylalanine benzyl esterHighGeneral Procedure
Phenylacetic acidGlycerol, Amberlyst-15Glycerol monophenylacetate60% jocpr.com

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can be challenging for simple α-amino acids and phenylacetic acids under mild conditions. Typically, decarboxylation is facile for β-keto acids or compounds that can stabilize the resulting carbanion. For this compound, several potential pathways for decarboxylation can be considered, often requiring specific catalysts or reaction conditions.

One approach is oxidative decarboxylation . A study demonstrated the copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids to yield aromatic carbonyl compounds. organic-chemistry.org This process involves the generation of a benzylic radical intermediate, which is then oxidized. The presence of the electron-donating amino and pentyloxy groups on the phenyl ring could influence the stability of such an intermediate.

Another modern approach involves photoredox catalysis . A dual catalysis system using photoredox and palladium catalysis has been shown to facilitate the decarboxylative allylation of α-amino and phenylacetic allyl esters at room temperature. nih.gov This method proceeds through a radical decarboxylation mechanism, generating a radical intermediate that can be trapped. This suggests that under photoredox conditions, the carboxylic acid of this compound could be converted to a radical and subsequently functionalized or protonated to achieve net decarboxylation.

Non-oxidative decarboxylation of primary amino acids can be achieved by heating in the presence of a ketone or aldehyde catalyst, which facilitates the formation of an imine intermediate that is more susceptible to decarboxylation. google.comstackexchange.com The reaction typically requires high temperatures (around 180-190°C). google.com The resulting amine would be 4-(pentyloxy)phenylethylamine. The efficiency of this process can be influenced by the nature of the solvent and the catalyst used. nih.gov

Table 2: Decarboxylation Methods Applicable to Phenylacetic Acid and Amino Acid Derivatives
Substrate TypeMethodConditionsProduct TypeReference
Phenylacetic acidsCopper-catalyzed oxidative decarboxylationCuCl, O₂, ligand, solventAromatic carbonyls organic-chemistry.org
α-Amino allyl estersDual photoredox and palladium catalysisVisible light, Pd catalyst, allyl sourceAllylated amines nih.gov
Primary amino acidsThermal decarboxylation with ketone catalystKetone (e.g., 2-cyclohexen-1-one), high temperature (~180°C)Primary amines google.comstackexchange.com
PhenylalanineDegradation by carbonyl compoundsVaries (pH, temperature, oxygen content)Phenylacetaldehyde or 2-phenylethylamine nih.gov

Transformations at the Amino Group

The primary amino group is a key site for a variety of chemical modifications, including acylation and alkylation, and for the formation of peptide bonds.

Acylation and Alkylation Reactions of the Amine

Acylation of the amino group in this compound can be readily achieved by reaction with acylating agents such as acid chlorides, acid anhydrides, or activated esters. This reaction forms an amide bond and is a common strategy for synthesizing a wide range of derivatives. For instance, reaction with acetyl chloride or acetic anhydride would yield the N-acetyl derivative. A study on the synthesis of paracetamol analogues involved the acylation of 4-aminophenol (B1666318) with various carboxylic acids, demonstrating the feasibility of this transformation on a similar aromatic amine. nih.gov To avoid reaction at the carboxylic acid moiety of the starting material, it is often protected as an ester prior to the acylation of the amine.

Alkylation of the amino group introduces alkyl substituents and can lead to the formation of secondary or tertiary amines, and even quaternary ammonium (B1175870) salts. Direct alkylation with alkyl halides can be challenging to control, often resulting in polyalkylation. Reductive amination, which involves the reaction of the amino group with an aldehyde or ketone to form an imine, followed by reduction, is a more controlled method for mono-alkylation. For arylacetic acids, direct enantioselective alkylation at the α-carbon has been reported using chiral lithium amides, which involves the formation of a dianion. nih.gov While this reaction targets the α-carbon, it highlights the reactivity of related structures. Selective N-alkylation of aminophenols has been achieved through imination followed by reduction. researchgate.net

Table 3: Acylation and Alkylation Reactions of Aromatic Amines and Related Compounds
Starting MaterialReagentsProduct TypeKey TransformationReference
4-AminophenolCarboxylic acidsN-Acyl-4-aminophenolAmide formation nih.gov
Phenylacetic acidAllyl bromide, chiral lithium amideα-Allyl-phenylacetic acidα-Alkylation nih.gov
AminophenolBenzaldehyde, then alkyl halide, then hydrolysisO-Alkylated aminophenolO-Alkylation researchgate.net
AminophenolAlkyl halide, K₂CO₃N-Alkylated aminophenolN-Alkylation researchgate.net

Formation of Amino Acid Conjugates and Peptide Analogues

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it an ideal building block for the synthesis of peptides and peptidomimetics. Its incorporation into a peptide chain can be achieved using standard peptide synthesis protocols, either in solution-phase or on a solid support (Solid-Phase Peptide Synthesis, SPPS).

In a typical SPPS protocol, the amino group of this compound would be protected (e.g., with an Fmoc or Boc group), and the carboxylic acid would be activated for coupling to the free amino group of a resin-bound amino acid or peptide. Alternatively, the carboxylic acid of the title compound could be anchored to the solid support, allowing for peptide chain elongation from its N-terminus. The presence of the 4-(pentyloxy)phenyl side chain can impart specific properties, such as increased hydrophobicity, to the resulting peptide, potentially influencing its structure, stability, and biological activity.

The general steps for incorporating a non-standard amino acid like this into a peptide chain are:

Protection: The α-amino group is protected with a temporary protecting group (e.g., Fmoc).

Activation: The carboxylic acid is activated using a coupling reagent (e.g., HBTU, HATU).

Coupling: The activated amino acid is reacted with the N-terminus of the growing peptide chain.

Deprotection: The N-terminal protecting group of the newly added amino acid is removed to allow for the next coupling cycle.

This cyclic process allows for the stepwise assembly of a peptide sequence containing the unique 4-(pentyloxy)phenylglycine residue.

Modifications of the Pentyloxy Chain

The pentyloxy group, an ether linkage on the aromatic ring, is generally stable to many reaction conditions used to modify the amino and carboxylic acid groups. However, it can be a target for specific chemical transformations.

Cleavage of the aryl ether bond to yield the corresponding phenol (B47542) is a possible transformation, though it typically requires harsh conditions, such as strong acids (e.g., HBr, HI) or potent Lewis acids (e.g., BBr₃). Such conditions would likely affect other functional groups in the molecule, necessitating a careful protection strategy.

Alternatively, the pentyl chain itself could be functionalized, although this is less common. Radical halogenation could potentially introduce a halogen atom onto the alkyl chain, which could then be used for further derivatization. However, achieving selectivity for a specific position on the pentyl chain would be challenging.

Another possibility is the oxidative cleavage of the aromatic ring itself, which has been observed in bacterial degradation pathways of aromatic compounds. nih.gov This is a destructive process that would not be typically employed for derivatization but is a potential metabolic pathway. In the context of synthetic chemistry, reactions that modify the aromatic ring, such as electrophilic aromatic substitution, are also possible. The alkoxy group is an activating, ortho-, para-director, meaning that electrophiles would be directed to the positions ortho to the pentyloxy group. masterorganicchemistry.com However, the presence of the aminoacetic acid group would also influence the regioselectivity of such reactions.

Aromatic Ring Functionalization

The phenyl ring of this compound is substituted with three groups that influence its reactivity towards further functionalization: the activating amino and pentyloxy groups, and the deactivating acetic acid group.

The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) are dictated by the existing substituents. The amino (-NH₂) and pentyloxy (-O-C₅H₁₁) groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. The acetic acid moiety (-CH₂COOH) is a deactivating group and a meta-director.

In this molecule, the powerful activating effects of the amino and pentyloxy groups dominate. Both groups direct incoming electrophiles to positions 3 and 5 (ortho to the amino and pentyloxy groups, and meta to the acetic acid group). Therefore, electrophilic substitution reactions are expected to occur selectively at these positions.

Common EAS reactions include nitration, halogenation, and sulfonation. For instance, nitration using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring. chemguide.co.uk

Table 3: Predicted Products of Electrophilic Aromatic Substitution
ReactionReagentsElectrophileExpected Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺Amino(3-nitro-4-pentyloxyphenyl)acetic acid
BrominationBr₂, FeBr₃Br⁺Amino(3-bromo-4-pentyloxyphenyl)acetic acid
SulfonationFuming H₂SO₄ (SO₃, H₂SO₄)HSO₃⁺Amino-2-sulfo-4-(pentyloxy)phenylacetic acid

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, enabling significant modification of the aryl ring. To utilize these reactions, the aromatic ring must first be functionalized with a suitable leaving group, typically a halide or triflate. This can be achieved via electrophilic halogenation as described in the previous section.

Once a halogen atom (e.g., Iodo or Bromo) is installed at the 3-position, the molecule can serve as a substrate for various coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a biaryl compound. youtube.commdpi.com

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium, to form a substituted alkene. wikipedia.orgorganic-chemistry.org

These reactions provide a versatile platform for synthesizing a wide array of complex derivatives by extending the molecular framework from the phenyl ring.

Table 4: Aryl Modification via Halogenation and Cross-Coupling
StepReaction TypeReagents/CatalystIntermediate/Product
1. HalogenationElectrophilic IodinationI₂, HIO₃Amino(3-iodo-4-pentyloxyphenyl)acetic acid
2a. C-C CouplingSuzuki-Miyaura CouplingAr-B(OH)₂, Pd(PPh₃)₄, Base (e.g., K₂CO₃)Amino(3-aryl-4-pentyloxyphenyl)acetic acid
2b. C-C CouplingHeck ReactionAlkene (e.g., Styrene), Pd(OAc)₂, Base (e.g., Et₃N)Amino(3-alkenyl-4-pentyloxyphenyl)acetic acid

Advanced Spectroscopic Characterization and Structural Elucidation of Amino 4 Pentyloxy Phenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of Amino[4-(pentyloxy)phenyl]acetic acid in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a complete structural assignment can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pentyloxy chain, the aromatic ring, and the α-amino acid moiety. The aromatic protons typically appear as two distinct doublets due to the para-substitution pattern, characteristic of an AA'BB' spin system. The methine proton (α-proton) of the amino acid group is expected to be a singlet, while the protons of the pentyloxy group will show characteristic multiplets.

Predicted ¹H NMR Spectral Data: Interactive Data Table

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.35 Doublet 2H Ar-H (ortho to -CH(NH₂)COOH)
~6.90 Doublet 2H Ar-H (ortho to -O(CH₂)₄CH₃)
~4.50 Singlet 1H α-CH
~3.95 Triplet 2H -O-CH₂ -
~1.75 Multiplet 2H -O-CH₂-CH₂ -
~1.40 Multiplet 4H -(CH₂ )₂-CH₃

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum will feature signals for the carboxyl carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), the α-carbon, and the five carbons of the pentyloxy chain.

Predicted ¹³C NMR Spectral Data: Interactive Data Table

Chemical Shift (δ, ppm) Assignment
~175.0 -C OOH
~159.0 Ar-C -O
~130.0 Ar-C H (ortho to -CH(NH₂)COOH)
~128.0 Ar-C -CH(NH₂)COOH
~115.0 Ar-C H (ortho to -O(CH₂)₄CH₃)
~68.0 -O-C H₂-
~58.0 α-C H
~29.0 -O-CH₂-C H₂-
~28.0 -O-(CH₂)₂-C H₂-
~22.5 -C H₂-CH₃

To unambiguously confirm the assignments made from 1D NMR spectra and to understand through-bond and through-space connectivities, two-dimensional (2D) NMR experiments are invaluable. rsc.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. Key correlations would be observed between the protons of the pentyloxy chain, confirming their sequence (-O-CH₂-CH₂-CH₂-CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the pentyloxy chain and the aromatic ring to their corresponding carbon signals listed in the tables above. For instance, the proton signal at ~4.50 ppm would correlate with the carbon signal at ~58.0 ppm, confirming the α-CH group.

Vibrational Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for the amino acid moiety, the ether linkage, and the substituted benzene (B151609) ring. In the solid state, amino acids exist as zwitterions, which influences the position of the amine and carboxyl group vibrations. Analysis of analogs like 4-hydroxyphenylglycine provides a strong basis for these assignments. dergipark.org.trnih.gov

Predicted FT-IR Spectral Data: Interactive Data Table

Wavenumber (cm⁻¹) Intensity Assignment
~3200-2600 Broad O-H stretch (carboxylic acid), N-H stretch (ammonium)
~2955, ~2870 Medium-Strong Asymmetric & Symmetric C-H stretching of alkyl chain
~1610 Strong Asymmetric COO⁻ stretching (zwitterion)
~1580 Strong N-H bending (ammonium)
~1515 Strong C=C stretching in aromatic ring
~1410 Medium Symmetric COO⁻ stretching (zwitterion)
~1250 Strong Asymmetric C-O-C stretching (aryl ether)
~1030 Medium Symmetric C-O-C stretching (aryl ether)

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to FT-IR. Aromatic ring vibrations and symmetric vibrations tend to be strong in Raman spectra. Data from phenylglycine and 4-hydroxyphenylglycine serve as excellent models for predicting the Raman spectrum. dergipark.org.trchemicalbook.comresearchgate.netchemicalbook.com

Predicted Raman Spectral Data: Interactive Data Table

Wavenumber (cm⁻¹) Intensity Assignment
~3060 Medium Aromatic C-H stretching
~2935 Strong Alkyl C-H stretching
~1615 Strong Aromatic ring C=C stretching
~1400 Medium Symmetric COO⁻ stretching
~1005 Very Strong Aromatic ring breathing mode
~870 Medium Para-substituted ring vibration

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula. For this compound (C₁₃H₁₉NO₃), the exact mass can be calculated.

The molecular formula is C₁₃H₁₉NO₃ . The calculated monoisotopic mass is 237.1365 u .

In an HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be detected primarily as its protonated molecular ion [M+H]⁺.

Predicted HRMS Data: Interactive Data Table

Ion Calculated m/z
[M+H]⁺ 238.1438

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely show characteristic fragmentation patterns, including the loss of water (-18 u), formic acid (-46 u), and cleavage of the pentyloxy side chain, further confirming the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. Although a crystal structure for this compound has not been reported, the crystallographic data of 4-aminophenylacetic acid provides a robust model for predicting its solid-state conformation and packing.

The crystal structure of 4-aminophenylacetic acid reveals that the molecule exists in a zwitterionic form, with the amino group protonated and the carboxylic acid group deprotonated. researchgate.net This zwitterionic nature facilitates the formation of an extensive network of strong N—H···O hydrogen bonds, which are crucial in stabilizing the crystal lattice. researchgate.net It is anticipated that this compound would also crystallize in a zwitterionic form, driven by the same intramolecular acid-base interaction.

Below is a predictive data table for the crystallographic parameters of this compound, based on the known structure of 4-aminophenylacetic acid.

Interactive Data Table: Predicted Crystallographic Data for this compound

ParameterPredicted ValueBasis for Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for similar organic molecules
Space GroupP2₁/c or similarBased on 4-aminophenylacetic acid
a (Å)10-15Expected increase due to pentyloxy group
b (Å)5-10Expected increase due to pentyloxy group
c (Å)15-20Expected increase due to pentyloxy group
α (°)90---
β (°)90-110Dependent on packing
γ (°)90---
Z4Common for similar sized molecules
Hydrogen BondingExtensive N—H···O networkBased on 4-aminophenylacetic acid structure researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the substituted benzene ring. The amino group and the pentyloxy group, both being auxochromes, are anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

The electronic spectrum is predicted to exhibit two main absorption bands, characteristic of many substituted benzenes. The more intense band, typically found at shorter wavelengths, is attributed to the π → π* transition of the aromatic system (the E2 band). A second, less intense band at longer wavelengths is expected, corresponding to another π → π* transition (the B band), which is often sensitive to substituent effects. The non-bonding electrons on the nitrogen of the amino group and the oxygen of the pentyloxy group can also participate in n → π* transitions, although these are generally weaker and may be obscured by the stronger π → π* absorptions.

For comparison, 4-aminobenzoic acid shows absorption maxima at approximately 194 nm, 226 nm, and 278 nm. sielc.com The presence of the electron-donating pentyloxy group in this compound is likely to shift these absorptions to slightly longer wavelengths.

Below is a data table outlining the predicted UV-Vis absorption data and the corresponding electronic transitions for this compound.

Interactive Data Table: Predicted UV-Vis Spectroscopic Data for this compound

Predicted λmax (nm)Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment (Electronic Transition)Chromophore
~200-21010,000 - 15,000π → π* (E2 band)Substituted benzene ring
~230-2408,000 - 12,000π → πSubstituted benzene ring
~280-2901,000 - 2,000π → π (B band)Substituted benzene ring
~310-320< 500n → π*Amino and Pentyloxy groups

Computational and Theoretical Investigations of Amino 4 Pentyloxy Phenyl Acetic Acid

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of compounds like Amino[4-(pentyloxy)phenyl]acetic acid with high accuracy.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on its potential energy surface. nih.gov For a flexible molecule such as this compound, which contains several rotatable bonds in its pentyloxy and acetic acid moieties, multiple stable conformations can exist. Identifying these low-energy conformers is a significant challenge due to the vastness of the conformational space. nih.govaalto.fi

Computational methods, such as those combining Bayesian optimization with quantum chemistry, have proven efficient for exploring the potential energy surface and identifying stable conformers of amino acids. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d), are used to refine these structures and determine their relative energies. researchgate.net The optimized geometry provides key structural parameters. While specific experimental data for the title compound is not available, theoretical calculations for similar structures, such as 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, have shown good agreement with experimental X-ray diffraction data. researchgate.net

Table 1: Predicted Geometrical Parameters of a Phenylacetic Acid Derivative This table presents theoretically predicted geometrical parameters for a related compound, 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, as an example of data obtained through DFT calculations.

ParameterBond/AngleTheoretical Value (B3LYP)
Bond Length (Å)C=O1.215
C-N1.365
C-C (Aromatic)1.390
Bond Angle (°)C-N-C128.3
O=C-N122.5

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. researchgate.neticm.edu.pl These calculations identify the fundamental vibrational modes, which include stretching, bending, and torsional motions of the atoms. nist.gov Good agreement between calculated and experimental vibrational frequencies can be achieved, though it is common practice to apply a scaling factor to the computed frequencies to correct for systematic errors in the calculations. icm.edu.plresearchgate.net

For this compound, characteristic vibrational frequencies associated with its functional groups can be predicted. For instance, the O-H stretch of the carboxylic acid, the C=O stretch, the N-H stretches of the amino group, and the C-H stretches of the phenyl ring and pentyloxy chain would all appear at distinct wavenumbers. ijert.org These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. icm.edu.plresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This interactive table shows typical calculated vibrational frequencies for the functional groups present in this compound, based on data from similar molecules.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Carboxylic AcidO-H stretch~3580Medium
Carboxylic AcidC=O stretch~1780Very Strong
Amino GroupN-H stretch~3400-3500Medium
Alkyl ChainC-H stretch~2950Strong
Aromatic RingC=C stretch~1500-1600Medium-Strong
EtherC-O stretch~1250Strong

DFT is also used to analyze the electronic properties of a molecule by calculating its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity, stability, and polarizability. science.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. ijert.orgnih.gov

The Molecular Electrostatic Potential (MEP) map is another important tool derived from electronic structure calculations. researchgate.net The MEP illustrates the charge distribution across the molecule, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.govthaiscience.info For this compound, negative potential (typically colored red) would be expected around the oxygen atoms of the carboxyl and ether groups, while positive potential (blue) would be located around the hydrogens of the amino and hydroxyl groups.

Table 3: Key Electronic Properties Calculated by DFT

PropertyDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and stability ijert.org
Molecular Electrostatic Potential (MEP)3D map of electrostatic potential on the molecular surfaceIdentifies reactive sites for electrophilic and nucleophilic attack thaiscience.info

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the conformational landscape and intermolecular interactions. nih.gov

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules, such as water, to mimic physiological conditions. researchgate.netnih.gov The simulation would reveal how the molecule's flexible pentyloxy tail and other functional groups move and interact with the surrounding water molecules through hydrogen bonds and other non-covalent forces. nih.gov This approach provides insight into the molecule's conformational flexibility, solvation properties, and how it might interact with biological targets. Such simulations are crucial for understanding the behavior of amino acids and peptides in complex environments. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov The underlying principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects. nih.gov

To develop a QSAR model for a class of compounds including this compound, a dataset of analogues with measured biological activities would be required. For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These can include properties related to lipophilicity (e.g., logP), electronics (e.g., atomic charges), and sterics (e.g., molecular volume). mdpi.comfrontiersin.org Statistical methods are then used to build a model that predicts activity based on these descriptors. frontiersin.org The resulting QSAR model can be a powerful tool for predicting the potency of new, untested compounds and for establishing design principles to guide the synthesis of more effective molecules. nih.gov

Theoretical Prediction of Reactivity and Reaction Mechanisms

Theoretical methods are highly effective in predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. The electronic properties calculated by DFT, such as the MEP map and frontier orbitals (HOMO and LUMO), are fundamental to this process. nih.gov The MEP map identifies the most probable sites for electrophilic and nucleophilic attack, while the distribution of the HOMO and LUMO indicates the regions involved in electron donation and acceptance during a reaction. thaiscience.inforesearchgate.net

Furthermore, computational chemistry can be used to map the entire potential energy surface for a chemical reaction. nih.gov By calculating the energies of reactants, products, and transition states, researchers can determine reaction pathways and activation energies. This allows for the detailed investigation of mechanisms, such as proton transfer, hydrolysis, or reactions with radicals. mdpi.comnih.gov For this compound, these methods could be used to predict its acidity (pKa), stability, and how it might react with other chemical species.

Solvation Models in Computational Studies

Explicit solvation models treat solvent molecules individually. In this approach, the solute (this compound) is placed in a box of explicitly defined solvent molecules, such as water. This method provides a highly detailed, atomistic view of the solute-solvent interactions, including specific hydrogen bonds and the local solvent structure around the molecule. Molecular dynamics (MD) simulations are commonly used with explicit solvent models to study the dynamic behavior of the solvated molecule over time. While this approach offers the highest level of detail and accuracy, it is computationally very expensive due to the large number of atoms involved.

Implicit solvation models, also known as continuum models, offer a more computationally efficient alternative. These models represent the solvent as a continuous medium with a uniform dielectric constant, rather than as individual molecules. The solute is placed in a cavity within this dielectric continuum, and the interactions between the solute and the solvent are calculated based on the solvent's bulk properties. Popular implicit solvation models include the Polarizable Continuum Model (PCM) and the Generalized Born (GB) model. These models are particularly useful for calculating solvation free energies and for performing quantum mechanical calculations on solvated molecules, where explicit models would be prohibitively demanding.

For a molecule such as this compound, which contains both polar (the amino and carboxylic acid groups) and nonpolar (the pentyloxy and phenyl groups) regions, a hybrid approach combining explicit and implicit models can be particularly insightful. In such a model, the immediate vicinity of the polar functional groups might be solvated with a few explicit water molecules to capture specific hydrogen bonding interactions, while the rest of the solvent is treated as a continuum. This hybrid approach can provide a good balance between computational cost and accuracy.

The selection of a solvation model would depend on the specific research question being addressed. For instance, to study the detailed mechanism of conformational changes of this compound in water, an explicit solvent model within a molecular dynamics simulation would be most appropriate. On the other hand, for high-throughput screening of its properties in various organic solvents, an implicit solvation model would be more practical.

Hypothetical Data from Solvation Studies

While specific experimental or computational data for the solvation of this compound is not available in the cited literature, a typical computational study would generate data similar to that presented in the hypothetical table below. This table illustrates the kind of information that could be obtained from such an investigation, comparing the effects of different solvents on the molecule's properties using a continuum solvation model.

Table 1: Hypothetical Solvation Data for this compound This table is for illustrative purposes only and is not based on published research data for this specific compound.

SolventDielectric ConstantSolvation Free Energy (kcal/mol)Calculated Dipole Moment (Debye)
Gas Phase1.00.02.5
n-Hexane1.9-2.12.8
Diethyl Ether4.3-4.53.5
Dichloromethane9.1-6.84.9
Acetone20.7-8.26.1
Ethanol (B145695)24.6-9.56.8
Water78.4-12.38.2

Amino 4 Pentyloxy Phenyl Acetic Acid As a Building Block in Complex Chemical Systems

Role in General Organic Synthesis

In the realm of organic synthesis, Amino[4-(pentyloxy)phenyl]acetic acid serves as a versatile scaffold for the construction of more complex molecules. The presence of both an amino and a carboxylic acid group allows for its participation in a wide array of chemical transformations, most notably in peptide synthesis. researchgate.net The amino group can be protected to allow the carboxylic acid to react with the amino group of another amino acid, forming a peptide bond. Conversely, the carboxylic acid can be activated to facilitate coupling with another amino group. This bifunctionality is fundamental to the stepwise construction of peptides and peptidomimetics. keyorganics.net

The synthesis of derivatives of this compound can be envisioned through various established organic reactions. For instance, the amino group can undergo N-alkylation, N-acylation, or be converted into other nitrogen-containing functionalities. The carboxylic acid can be esterified or reduced to an alcohol, providing further avenues for molecular elaboration. The aromatic ring can also be subject to electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered. A plausible synthetic route to the parent compound could involve the O-alkylation of a protected 4-hydroxyphenylglycine derivative. nih.gov

Table 2: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Products
Amino GroupN-AcylationAmides
N-AlkylationSecondary or Tertiary Amines
Reductive AminationN-Alkyl derivatives
Carboxylic AcidEsterificationEsters
Amide CouplingAmides
ReductionAmino Alcohols
Aromatic RingElectrophilic SubstitutionHalogenated or Nitrated Derivatives

Integration into Polymer Architectures and Macromolecular Design

The unique structure of this compound makes it an attractive monomer for incorporation into various polymer architectures. Its bifunctional nature allows it to be used in step-growth polymerization to form polyamides or polyesters. nih.gov The resulting polymers would possess side chains with the 4-(pentyloxy)phenyl group, which can impart specific properties to the macromolecule, such as hydrophobicity, liquid crystallinity, and the ability to participate in π-π stacking interactions.

Furthermore, the amino or carboxylic acid group can be modified to introduce a polymerizable moiety, such as a vinyl or acryloyl group. This would allow for its use as a functional monomer in chain-growth polymerization, leading to polymers with pendant this compound units. Such polymers could find applications in areas like chiral separations, as the chiral centers of the amino acid would be regularly incorporated into the polymer chain. researchgate.net The pentyloxy tail can also influence the polymer's solubility and thermal properties.

Applications in Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry relies on non-covalent interactions to build complex and functional assemblies. This compound is well-suited for such applications due to its capacity for multiple non-covalent interactions.

Design Principles for Supramolecular Architectures Utilizing the Compound

The design of supramolecular architectures with this compound would leverage its distinct molecular features. The carboxylic acid and amino groups are excellent hydrogen bond donors and acceptors, enabling the formation of predictable hydrogen-bonding networks. The phenyl ring can participate in π-π stacking interactions, while the pentyloxy chain can engage in hydrophobic and van der Waals interactions. By strategically combining these interactions, it is possible to design self-assembling systems that form well-defined nanostructures such as fibers, ribbons, or vesicles. nih.govresearchgate.net The chirality of the amino acid can also be used to induce helicity in the resulting supramolecular polymers.

Non-covalent Interactions and Self-Assembly Phenomena

The self-assembly of derivatives of this compound would be driven by a combination of non-covalent forces. Hydrogen bonding between the amino and carboxylic acid groups, or with other complementary molecules, would provide directionality and strength to the assembly. Aromatic π-π stacking would contribute to the stability of aggregates, particularly in aqueous environments. The hydrophobic pentyloxy tails would tend to segregate from polar solvents, driving the formation of micellar or bilayer structures. The interplay of these interactions would determine the final morphology and properties of the self-assembled material. nih.gov

Table 3: Key Non-covalent Interactions of this compound

Interaction TypeParticipating Functional Group(s)Role in Self-Assembly
Hydrogen BondingAmino group, Carboxylic acidDirectionality, Strength
π-π StackingPhenyl ringStability, Ordering
Hydrophobic InteractionsPentyloxy chainAggregation in polar media
Van der Waals ForcesPentyloxy chain, Phenyl ringPacking, Stabilization

Derivatization for Surface Modification and Interface Chemistry

The functional groups of this compound make it a suitable candidate for the chemical modification of surfaces. The carboxylic acid can be used to anchor the molecule to surfaces bearing hydroxyl or amino groups, such as metal oxides or amine-functionalized polymers, through the formation of ester or amide bonds. Alternatively, the amino group can be used to attach the molecule to surfaces with carboxylic acid or aldehyde functionalities. researchgate.net

Once immobilized, the exposed 4-(pentyloxy)phenyl groups would alter the surface properties, for example, by increasing its hydrophobicity. Such modified surfaces could be used to control wetting, adhesion, or biocompatibility. The formation of self-assembled monolayers (SAMs) on suitable substrates is another potential application. sigmaaldrich.com In a SAM, the molecules would orient themselves in a highly ordered fashion, creating a well-defined and functional interface. The pentyloxy chains would likely form a densely packed hydrophobic outer layer.

Future Research Directions and Emerging Paradigms for Amino 4 Pentyloxy Phenyl Acetic Acid Research

Development of Novel Green Synthetic Methodologies

The future synthesis of Amino[4-(pentyloxy)phenyl]acetic acid will likely pivot towards greener and more sustainable methodologies that minimize environmental impact and improve efficiency. Current synthetic routes for non-natural amino acids often rely on multi-step processes that use hazardous reagents and generate significant waste. chemrxiv.org Future research is expected to focus on biocatalytic and chemo-enzymatic approaches. Genetically engineered microorganisms or isolated enzymes could provide a highly selective and environmentally benign route to this compound, operating under mild conditions. Biocatalytic strategies, which offer high atom economy, are being explored for producing chiral non-natural amino acids and could serve as a cleaner alternative to traditional chemical methods. mdpi.com

Another promising avenue is the application of electrocatalysis, which can replace harsh chemical oxidants or reductants with electricity. chemrxiv.org Research into an Ag/Ni-electrocatalytic system for decarboxylative cross-coupling highlights a potential strategy for forming key carbon-carbon bonds in the synthesis of this compound precursors, starting from readily available amino acids like glutamate. chemrxiv.org The development of such methods would represent a significant advance in the sustainable production of this and other valuable unnatural amino acids.

MethodologyPotential AdvantageKey Research Focus
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste. mdpi.comEngineering enzymes for specific substrate recognition and improved reaction rates.
Electrocatalysis Use of electricity instead of chemical reagents, high efficiency. chemrxiv.orgDevelopment of robust electrode materials and optimized reaction conditions.
Flow Chemistry Improved safety, scalability, and process control.Integration with in-situ monitoring for real-time optimization.

Exploration of Advanced In-Situ Characterization Techniques

To fully understand and optimize the synthesis of this compound, researchers are moving beyond traditional pre- and post-reaction analysis. The exploration of advanced in-situ characterization techniques is crucial for gaining real-time insights into reaction mechanisms, identifying transient intermediates, and monitoring kinetic profiles. numberanalytics.commdpi.com Techniques such as in-situ Fourier-transform infrared (FT-IR) and Raman spectroscopy can track the concentration of reactants, products, and intermediates as the reaction progresses. mdpi.comwikipedia.org

Integrating these spectroscopic methods into microfluidic reactors offers a powerful platform for spatiotemporal analysis, allowing researchers to study reaction kinetics with high precision and minimal material consumption. rsc.org This approach enables the rapid determination of reaction rates and diffusion coefficients, providing a deeper understanding of the entire chemical process. rsc.orgoxinst.com Future studies will likely involve coupling these in-situ techniques with flow chemistry setups to achieve automated, real-time optimization of the synthesis of this compound.

Expansion of Multiscale Computational Modeling Applications

Computational modeling is an indispensable tool for predicting molecular properties and guiding experimental design. For this compound, multiscale computational modeling offers a pathway to understanding its behavior from the quantum level to macroscopic systems. nih.govunitn.it By combining high-accuracy quantum mechanics (QM) methods for the reactive center with more efficient molecular mechanics (MM) for the surrounding environment (QM/MM), researchers can simulate complex processes like enzyme catalysis or receptor binding with reasonable computational cost. nih.govfrontiersin.org

Future applications will focus on developing accurate force fields and reactive models specifically parameterized for this molecule and its derivatives. nih.gov These models can predict how the pentyloxy group influences the compound's conformation, solvation, and interaction with biological targets. Machine learning-driven approaches are also emerging to bridge different scales, allowing for simulations that cover larger length and time scales, which is critical for studying phenomena like protein-ligand interactions or the self-assembly of materials. acs.org

Design of Next-Generation Derivatives for Specific Molecular Target Probes

The structure of this compound, with its functionalizable amino and carboxylic acid groups and lipophilic pentyloxy tail, makes it an excellent scaffold for designing next-generation molecular probes. biosyn.com By chemically modifying this core structure, derivatives can be created for specific applications in chemical biology and diagnostics. qyaobio.com

One key area of future research is the development of fluorescent probes. By attaching fluorophores to the this compound backbone, researchers can create sensors for specific proteins or cellular environments. acs.orgbiorxiv.org For example, incorporating it into peptides could create probes that report on protein-protein interactions or conformational changes through changes in their fluorescent properties. nih.govresearchgate.net The design of such probes can be guided by computational modeling to optimize their binding affinity, selectivity, and photophysical response. acs.org These next-generation tools could enable non-invasive imaging of biological processes in living cells with high resolution. researchgate.net

Derivative TypePotential ApplicationDesign Strategy
Fluorescent Probes Imaging protein interactions and cellular events. nih.govresearchgate.netCovalent attachment of environmentally sensitive fluorophores.
Peptidomimetics Enhancing peptide stability and receptor binding. biosyn.comIncorporation into peptide sequences to modify pharmacological activity.
Bifunctional Molecules Targeted drug delivery. nih.govConjugation of a targeting moiety and a therapeutic agent to the amino acid scaffold.

Interdisciplinary Research with Materials Science and Chemical Biology for Fundamental Understanding

The unique properties of this compound position it at the intersection of materials science and chemical biology. Future interdisciplinary research will unlock its potential in creating novel functional materials and understanding complex biological systems.

In materials science, this amino acid can be used as a monomer for the synthesis of functional polymers and dendrimers. nih.govnih.gov The presence of both hydrophilic (amino and acid groups) and hydrophobic (pentyloxy-phenyl group) moieties suggests potential for creating self-assembling materials, such as hydrogels or nanoparticles, for applications in drug delivery and tissue engineering. bezwadabiomedical.comresearchgate.net The amino groups also provide handles for functionalizing nanomaterials, enhancing their solubility and processability for biological applications. rsc.org

In chemical biology, the incorporation of this non-natural amino acid into proteins via genetic code expansion can introduce novel functions. This technique allows for the site-specific placement of the unique pentyloxy-phenyl side chain, which can act as a probe to study protein structure and function in its native environment or to create artificial enzymes with new catalytic activities. nih.gov

Q & A

What synthetic routes are recommended for preparing Amino[4-(pentyloxy)phenyl]acetic acid, and how do reaction conditions impact yield?

This compound can be synthesized via nucleophilic substitution or coupling reactions. For example, introducing the pentyloxy group to a phenylacetic acid scaffold may involve alkylation of 4-hydroxyphenylacetic acid using 1-bromopentane under basic conditions (e.g., K₂CO₃ in DMF) . Reaction temperature, solvent polarity, and stoichiometric ratios of reagents significantly influence yield. Evidence from structurally similar compounds (e.g., 4-aminophenylacetic acid) suggests that peptide coupling reagents like EDC/HOBt may be used to stabilize intermediates . Optimizing pH and avoiding hydrolysis of the acetic acid moiety are critical for high purity.

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the pentyloxy chain (δ ~1.3–1.7 ppm for CH₂ groups) and acetic acid proton (δ ~3.5–4.0 ppm) .
  • FT-IR : Peaks at ~1700–1720 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) validate functional groups .
  • HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS can assess purity and molecular weight (expected [M+H]⁺ at m/z 238) .
  • X-ray Crystallography (if crystallizable): Resolves stereochemistry and confirms spatial arrangement .

How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

Contradictions in data may arise from impurities or polymorphic forms. To address this:

  • Reproduce Synthesis : Ensure consistent purification (e.g., recrystallization from ethanol/water) and verify via TLC .
  • Differential Scanning Calorimetry (DSC) : Measure melting point ranges to detect polymorphs .
  • Solubility Studies : Use standardized solvents (e.g., DMSO, ethanol) and report conditions (temperature, pH) . Cross-reference with analogs like 4-aminophenylacetic acid (mp 196–201°C) to identify outliers .

What strategies optimize purification of this compound given its thermal sensitivity?

Due to its moderate melting point (~200°C), avoid high-temperature drying. Recommended methods:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients to separate byproducts .
  • Low-Temperature Recrystallization : Employ ethanol at 4°C to minimize decomposition .
  • Lyophilization : For aqueous solutions, freeze-drying preserves the compound’s integrity .

How do substituents (e.g., pentyloxy vs. methoxy) influence the stability and reactivity of this compound?

The pentyloxy group enhances lipophilicity, increasing membrane permeability but reducing aqueous solubility compared to methoxy analogs . Stability studies in buffered solutions (pH 7.4) show that electron-donating groups like pentyloxy slow hydrolysis of the acetic acid moiety compared to electron-withdrawing substituents . Computational modeling (e.g., DFT) can predict degradation pathways by comparing HOMO-LUMO gaps with related compounds .

What biological screening approaches are suitable for studying this compound’s activity?

Given structural similarities to bioactive phenylacetic acids (e.g., indole derivatives):

  • Receptor Binding Assays : Screen for interactions with G-protein-coupled receptors using radiolabeled ligands .
  • Enzymatic Inhibition Studies : Test against cyclooxygenase (COX) or lipoxygenase (LOX) isoforms via spectrophotometric methods .
  • Cellular Uptake Analysis : Use fluorescently tagged analogs and confocal microscopy to track intracellular localization .

What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

How can environmental persistence and degradation pathways of this compound be investigated?

  • Photodegradation Studies : Expose aqueous solutions to UV light and analyze breakdown products via LC-MS .
  • Biodegradation Assays : Incubate with soil microbiota and monitor metabolite formation (e.g., phenylacetic acid) over time .
  • QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationships based on logP and molecular weight .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.